molecular formula C11H8N2O2 B6260511 (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid CAS No. 754190-57-3

(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid

Cat. No. B6260511
CAS RN: 754190-57-3
M. Wt: 200.2
InChI Key:
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Description

(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, also known as 2-Quinoxalinepropanoic acid (2QPA), is an organic compound that is found naturally in plants and is used in a variety of scientific applications. 2QPA is a unique chemical compound due to its ability to interact with various biological molecules. It has been used in the synthesis of various compounds and has been studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

2QPA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and gene regulation. In drug design, 2QPA has been used to develop new drugs that target specific biological molecules. In enzyme inhibition, 2QPA has been used to inhibit the activity of enzymes, which can be beneficial in treating certain diseases. In gene regulation, 2QPA has been used to regulate the expression of genes, which can be beneficial in treating genetic disorders.

Mechanism of Action

The mechanism of action of 2QPA is not fully understood, but it is believed to interact with various biological molecules in order to produce its effects. It is believed that 2QPA binds to proteins, which can then alter the activity of enzymes or genes. It is also believed that 2QPA can interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2QPA are not fully understood, but it is believed to have a variety of effects on the body. It is believed to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, which could be beneficial in treating neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 2QPA in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is also reasonably stable. Additionally, it is relatively non-toxic and has low solubility in water, which makes it ideal for use in experiments. However, one of the main limitations is that it can be difficult to control the concentration of 2QPA in experiments, as it can easily be degraded by light or heat.

Future Directions

There are a number of potential future directions for the use of 2QPA. One potential direction is to use it in the development of new drugs for the treatment of diseases. Additionally, it could be used to develop new enzymes that could be used in biotechnology applications. Furthermore, it could be used to develop new gene regulatory agents that could be used in gene therapy. Finally, it could be used to develop new compounds that could be used as diagnostics or therapeutics.

Synthesis Methods

2QPA can be synthesized using a variety of methods, including the Wittig reaction and the Vilsmeier reaction. The Wittig reaction involves the use of a phosphonium salt and an aldehyde or ketone to form an alkene, while the Vilsmeier reaction involves the use of an amide and a halogenating agent to form an aldehyde or ketone. Both of these reactions have been used to synthesize 2QPA, although the Vilsmeier reaction is the most commonly used method.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid involves the synthesis of quinoxaline followed by the addition of a propenoic acid group to the quinoxaline ring.", "Starting Materials": [ "o-phenylenediamine", "glyoxal", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "acrolein", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of quinoxaline:", "1. Mix o-phenylenediamine and glyoxal in the presence of sodium hydroxide and acetic acid.", "2. Heat the mixture to 100-110°C for 4-5 hours.", "3. Cool the mixture and filter the resulting solid.", "4. Dissolve the solid in hot water and add sodium nitrite and sulfuric acid to the solution.", "5. Heat the solution to 80-90°C for 30 minutes.", "6. Cool the solution and filter the resulting solid.", "7. Wash the solid with water and dry it to obtain quinoxaline.", "Addition of propenoic acid group to quinoxaline ring:", "1. Dissolve quinoxaline in acetic anhydride and pyridine.", "2. Add acrolein to the solution dropwise and stir the mixture for 2 hours at room temperature.", "3. Add hydrochloric acid to the mixture and extract the product with ethyl acetate.", "4. Wash the organic layer with sodium hydroxide and sodium bicarbonate solutions.", "5. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid." ] }

CAS RN

754190-57-3

Molecular Formula

C11H8N2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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